(2S)-2-(Oxan-4-yl)propan-1-ol
Description
(2S)-2-(Oxan-4-yl)propan-1-ol is a chiral secondary alcohol characterized by a tetrahydropyran (oxane) ring substituted at the 4-position and a hydroxymethyl group in the (2S) configuration. Its molecular formula is C₈H₁₆O₂ (molecular weight: 144.21 g/mol). Limited pharmacological data are available for this compound, but its structural analogs suggest possible applications in medicinal chemistry or as intermediates in synthetic pathways .
Properties
IUPAC Name |
(2S)-2-(oxan-4-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)8-2-4-10-5-3-8/h7-9H,2-6H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPCGDMDBFXQQY-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Oxan-4-yl)propan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-(Oxan-4-yl)propan-1-ol may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Oxan-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are various alcohol derivatives.
Substitution: The major products are compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
(2S)-2-(Oxan-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-(Oxan-4-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and reactions. The tetrahydropyran ring structure also plays a role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares (2S)-2-(Oxan-4-yl)propan-1-ol with structurally related propanol derivatives:
Key Observations:
- Heterocyclic Influence : The antidepressant compound combines oxane and morpholine rings, enabling dual interactions with central nervous system (CNS) targets. In contrast, (2S)-2-(Oxan-4-yl)propan-1-ol lacks such complexity, likely limiting its CNS activity.
- Chirality: All listed compounds are chiral, with stereochemistry impacting biological activity. For example, the (1R,2S) configuration in may influence adrenoceptor binding, though this remains unverified.
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity:
- (1R,2S)-2-(tert-Butylamino)-1-(3-chloro-phenyl)propan-1-ol : Higher logP (~3.5) owing to the chlorophenyl and tert-butyl groups, suggesting poor aqueous solubility.
- Antidepressant Analogue : Enhanced solubility via morpholine’s polarity, balancing its fluoro-methoxyphenyl hydrophobicity.
Receptor Binding and Activity:
- Compounds with amino groups (e.g., ) may exhibit α-/β-adrenoceptor affinity, as seen in structurally related antiarrhythmic agents .
- The antidepressant likely targets serotonin or norepinephrine transporters, leveraging its morpholine and fluoro-methoxyphenyl motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
